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molecular formula C12H11NO5S B065805 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid CAS No. 179087-93-5

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Cat. No. B065805
M. Wt: 281.29 g/mol
InChI Key: SXAASESEPRXRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753347B2

Procedure details

To a solution of 4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester (6.2 g) in toluene (25 ml) was added p-toluenesulfonic acid mono-hydrate (204 mg) and the mixture was heated under reflux for 3 hours. At elevated temperature ethyl acetate (10 ml) was added and the mixture was stirred at 25° C. for 1.5 hours. The precipitated crystals were filtered to give the desired compound (2.5 g).
Name
4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:42])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]2[S:20][C:19](=[O:21])[N:18](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:17]2=[O:41])=[CH:11][CH:10]=1)(C)(C)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[O:21]=[C:19]1[NH:18][C:17](=[O:41])[CH:16]([CH2:15][C:12]2[CH:13]=[CH:14][C:9]([O:8][CH2:7][C:6]([OH:42])=[O:5])=[CH:10][CH:11]=2)[S:20]1 |f:1.2|

Inputs

Step One
Name
4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester
Quantity
6.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=CC=C(C=C1)CC1C(N(C(S1)=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)=O
Name
Quantity
204 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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